molecular formula C10H11FN4O3 B038423 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine CAS No. 117525-25-4

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine

Cat. No. B038423
CAS RN: 117525-25-4
M. Wt: 254.22 g/mol
InChI Key: SLWSQPYUSBXANQ-JFWOZONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine, also known as FddA, is a synthetic nucleoside analog that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of viral infections and cancer.

Mechanism of Action

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine exerts its antiviral and anticancer effects by inhibiting the activity of viral and cellular DNA polymerases. Specifically, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine is incorporated into the growing DNA chain, leading to chain termination and inhibition of DNA synthesis. This results in the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized in the liver and excreted in the urine. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has also been shown to have a low potential for drug interactions, making it an attractive candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine is its broad-spectrum antiviral and anticancer activity. This makes it a promising candidate for the development of novel therapeutics. However, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has a short half-life, which can limit its efficacy.

Future Directions

There are several future directions for the development of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine as a therapeutic agent. One potential application is in the treatment of drug-resistant viral infections. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has shown activity against drug-resistant strains of HIV and HBV, making it a promising candidate for combination therapy. Another potential application is in the development of targeted anticancer therapies. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been shown to have activity against a variety of cancer cell lines, and further research is needed to determine its potential as a targeted therapy. Additionally, the development of water-soluble formulations and prodrugs of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine may improve its efficacy in vivo.

Synthesis Methods

The synthesis of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine involves the conversion of hypoxanthine to 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine. This is achieved by the reaction of hypoxanthine with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-beta-D-ribofuranose in the presence of trifluoroacetic acid. The resulting intermediate is then treated with 2,2'-anhydrous difluorochloromethane to produce 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine.

Scientific Research Applications

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been extensively studied for its antiviral and anticancer properties. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has also demonstrated potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

117525-25-4

Product Name

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

IUPAC Name

9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6-,10+/m0/s1

InChI Key

SLWSQPYUSBXANQ-JFWOZONXSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2NC=NC3=O)CO

SMILES

C1C(OC(C1F)N2C=NC3=C2N=CNC3=O)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C2NC=NC3=O)CO

Origin of Product

United States

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